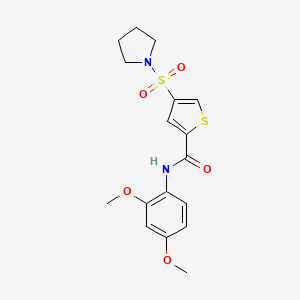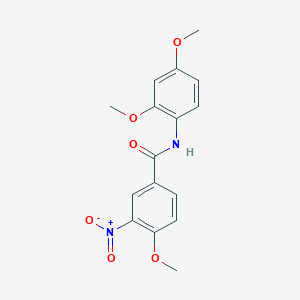![molecular formula C13H17N5O3S B5550848 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to the given compound often involves multi-step reactions starting from basic triazole or thiadiazole rings. For instance, derivatives of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide were synthesized, highlighting the versatility of triazole and thiadiazole compounds in yielding various structures through reactions such as acylation, alkylation, and cycloaddition processes (Huicheng Wang et al., 2010).
Molecular Structure Analysis
Crystal structure analysis reveals detailed molecular geometries, including bond lengths, angles, and dihedral angles. For instance, a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole- 3-thione, was characterized by single-crystal X-ray diffraction, providing insights into the spatial arrangement and interactions within the crystal lattice (Xue et al., 2008).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, demonstrating their chemical reactivity and functional group compatibility. These reactions are fundamental in the synthesis of compounds with potential biological activities (Raveendra K. Hunnur et al., 2005).
Scientific Research Applications
Heterocyclic Synthesis
Thiourea-acetamides are key starting materials for synthesizing a wide range of heterocyclic compounds through one-pot cascade reactions. These reactions are characterized by excellent atom economy, illustrating the compound's utility in generating 2-iminothiazoles, thioparabanic acids, functionalized thiohydantoins, and imidazo[1,2-c]pyrimidines. Such heterocyclic compounds hold significant promise in various applications, including pharmaceuticals and agrochemicals, due to their diverse biological activities (Schmeyers & Kaupp, 2002).
Antitumor Activity
Compounds bearing different heterocyclic ring systems, synthesized using structures related to thioureido-acetamides, have been evaluated for their antitumor activities. Notably, some derivatives have shown considerable anticancer activity against various cancer cell lines, underscoring the potential of these compounds in the development of new anticancer agents (Yurttaş et al., 2015).
Cholinesterase Inhibition
Newly synthesized N-aryl derivatives of thioureido-acetamides have been evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. These compounds exhibited moderate to good activities, with some displaying potent inhibitory potential. This suggests their applicability in treating neurodegenerative diseases, such as Alzheimer's disease, where cholinesterase inhibitors play a crucial role (Riaz et al., 2020).
Polymer Chemistry
In polymer chemistry, derivatives of thioureido-acetamides have been used as precursors for the synthesis of polymeric materials. For instance, thioxanthone attached polyhedral oligomeric silsesquioxane nano-photoinitiators were synthesized for preparing PMMA hybrid networks. This illustrates the compound's role in developing advanced materials with enhanced properties, such as improved thermal stability and robustness (Batibay et al., 2020).
properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-8-16-17-13(18(8)14)22-7-12(19)15-10-6-9(20-2)4-5-11(10)21-3/h4-6H,7,14H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJREWOFOHVPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)
![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)



acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)